molecular formula C6H10Cl2Pt B12657767 Dichloro((1,2-eta)-cyclohexene)platinum CAS No. 97158-13-9

Dichloro((1,2-eta)-cyclohexene)platinum

Cat. No.: B12657767
CAS No.: 97158-13-9
M. Wt: 348.13 g/mol
InChI Key: YLGBCLOZRVSDLW-UHFFFAOYSA-L
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Description

Dichloro((1,2-eta)-cyclohexene)platinum is an organometallic compound that features a platinum center coordinated to two chlorine atoms and a cyclohexene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro((1,2-eta)-cyclohexene)platinum typically involves the reaction of platinum(II) chloride with cyclohexene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:

PtCl2+C6H10This compound\text{PtCl}_2 + \text{C}_6\text{H}_{10} \rightarrow \text{this compound} PtCl2​+C6​H10​→this compound

The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Dichloro((1,2-eta)-cyclohexene)platinum undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.

    Addition Reactions: The cyclohexene ligand can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Phosphines: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) species.

Scientific Research Applications

Dichloro((1,2-eta)-cyclohexene)platinum has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

    Medicinal Chemistry: The compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.

    Material Science: It is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Dichloro((1,2-eta)-cyclohexene)platinum in medicinal applications involves the coordination of the platinum center to DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and transcription, ultimately inducing cell death. The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known anticancer drug with a similar platinum center but different ligands.

    Carboplatin: Another anticancer drug with a platinum center and a different set of ligands.

    Oxaliplatin: A platinum-based drug used in chemotherapy with a distinct ligand structure.

Uniqueness

Dichloro((1,2-eta)-cyclohexene)platinum is unique due to its cyclohexene ligand, which imparts different reactivity and properties compared to other platinum-based compounds. This uniqueness makes it a valuable compound for research in catalysis and medicinal chemistry.

Properties

CAS No.

97158-13-9

Molecular Formula

C6H10Cl2Pt

Molecular Weight

348.13 g/mol

IUPAC Name

cyclohexene;dichloroplatinum

InChI

InChI=1S/C6H10.2ClH.Pt/c1-2-4-6-5-3-1;;;/h1-2H,3-6H2;2*1H;/q;;;+2/p-2

InChI Key

YLGBCLOZRVSDLW-UHFFFAOYSA-L

Canonical SMILES

C1CCC=CC1.Cl[Pt]Cl

Origin of Product

United States

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